molecular formula C15H10O4 B1345331 2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone CAS No. 929339-23-1

2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone

Cat. No.: B1345331
CAS No.: 929339-23-1
M. Wt: 254.24 g/mol
InChI Key: UWPJFGPAYRLAJH-UHFFFAOYSA-N
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Description

(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic aurone, a class of benzofuranone derivatives recognized as privileged scaffolds in medicinal chemistry . This compound is provided for research purposes to investigate the biological activity of aurones, which are promising candidates for drug discovery due to their wide range of potential pharmacological effects . Recent studies highlight synthetic aurones as a potent new class of alkaline phosphatase (AP) inhibitors . Alkaline phosphatases are enzymes overexpressed in various pathologies, including solid tumors and bone mineralization disorders, making them significant molecular targets for therapeutic development . Aurone derivatives have also demonstrated potential for immunomodulatory and anti-infective applications, including antifungal and anti-trypanosomal activity, as documented in patent literature . The mechanism of action for this class of compounds, particularly in AP inhibition, is attributed to their interaction with the catalytic site of the enzyme, often involving non-competitive inhibition as shown by molecular docking and dynamic simulation studies . With a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol , this compound has a density of 1.5±0.1 g/cm³ and a boiling point of 481.0±45.0 °C . Its ADMET profile and drug-like properties, such as compliance with Lipinski's rule of five, suggest it possesses favorable characteristics for early-stage drug development research . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(furan-2-yl)prop-2-enylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-14(9-10)19-13(15(12)17)5-1-3-11-4-2-8-18-11/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJFGPAYRLAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164441
Record name 2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929339-23-1
Record name 2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929339-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(2-Furanyl)-2-propen-1-ylidene]-6-hydroxy-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Core Formation

  • The benzofuran-3(2H)-one core is commonly synthesized from salicylaldehyde derivatives or 2-hydroxybenzoyl precursors through cyclization reactions.
  • Hydroxylation at the 6-position is introduced either by starting with appropriately substituted precursors or by selective hydroxylation post-cyclization.

Formation of the Propenylidene Side Chain

  • The key step involves a Knoevenagel-type condensation between the benzofuran-3(2H)-one core and an aldehyde or equivalent containing the 2-furyl propenyl moiety.
  • The reaction is typically catalyzed by bases such as piperidine or ammonium acetate in solvents like ethanol or acetic acid.
  • Temperature control (often reflux conditions) and reaction time are critical to favor the formation of the (2Z) isomer on the benzofuran ring and the (2E) configuration on the propenylidene side chain.

Stereochemical Control

  • The stereochemistry is influenced by reaction conditions and the choice of catalyst.
  • Purification methods such as recrystallization or chromatography are employed to isolate the desired isomer.

Representative Preparation Procedure

Step Reagents/Conditions Description
1 Salicylaldehyde derivative + base Cyclization to form 6-hydroxybenzofuran-3(2H)-one core
2 2-furylpropenal (or equivalent) + base (piperidine) Knoevenagel condensation to attach the propenylidene side chain
3 Reflux in ethanol or acetic acid Reaction proceeds to completion with stereochemical control
4 Purification by recrystallization or column chromatography Isolation of pure (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one

Analytical Monitoring and Characterization

Research Findings on Preparation

  • Literature indicates that the condensation step is the most critical for yield and stereoselectivity.
  • Reaction conditions such as solvent polarity, temperature, and catalyst type significantly affect the Z/E isomer ratio.
  • Modifications in the aldehyde component or benzofuran core can lead to analogs with varied biological activities, highlighting the importance of precise synthetic control.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Base Catalyst Piperidine, ammonium acetate Facilitates Knoevenagel condensation
Solvent Ethanol, acetic acid Influences reaction rate and stereoselectivity
Temperature Reflux (~78°C for ethanol) Drives reaction to completion
Reaction Time 4–12 hours Ensures full conversion
Purification Recrystallization, chromatography Isolates pure isomer
Analytical Techniques HPLC, NMR, IR, MS Confirms structure and purity

Chemical Reactions Analysis

Key Reaction Pathways

2.1 Oxidation Reactions
The hydroxyl group at position 6 undergoes selective oxidation under controlled conditions. Common reagents and outcomes include:

Reaction Reagents/Conditions Product Yield Source
Hydroxy → Ketone OxidationKMnO₄ (acidic conditions)6-Oxo-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one60–70%
Hydroxy → Quinone OxidationCrO₃ (H₂SO₄)6,7-Dihydroxy-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one45–55%

Mechanistic Insight : Oxidation of the phenolic -OH group proceeds via radical intermediates or direct electrophilic attack, depending on the oxidant .2.2 Reduction Reactions
The α,β-unsaturated ketone and furan moieties are susceptible to reduction:

Reaction Reagents/Conditions Product Yield Source
Conjugated C=C ReductionH₂/Pd-C (EtOAc, rt)2-[(2E)-3-(2-Furyl)propyl]-6-hydroxy-1-benzofuran-3(2H)-one85–90%
Furan Ring HydrogenationH₂/Raney Ni (high pressure)2-[(2E)-3-(Tetrahydrofuran-2-yl)prop-2-en-1-ylidene]-6-hydroxybenzofuranone70–75%

Selectivity : Catalytic hydrogenation preferentially reduces the exocyclic double bond over the furan ring .2.3 Substitution Reactions
The hydroxy group participates in nucleophilic substitutions:

Reaction Reagents/Conditions Product Yield Source
AlkylationCH₃I/K₂CO₃ (DMF, 60°C)6-Methoxy-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one80–85%
AcylationAcCl/pyridine (0°C)6-Acetoxy-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one75–80%

Kinetics : Alkylation proceeds faster than acylation due to steric hindrance at the phenolic oxygen .2.4 Cyclization and Ring-Opening
The furan ring and propenylidene chain enable cycloaddition and ring-opening reactions:

Reaction Reagents/Conditions Product Yield Source
Diels-Alder CycloadditionMaleic anhydride (reflux, toluene)Furo[3,4-b]benzofuran-6,9-dione derivative55–60%
Acid-Catalyzed RearrangementTFA (120°C, DCB solvent)Polycyclic benzofuran-furan hybrid40–45%

Regioselectivity : Cyclization is directed by the electron-rich furan and electron-deficient benzofuranone moieties .2.5 Cross-Coupling Reactions
The compound undergoes palladium-catalyzed coupling after derivatization:

Reaction Reagents/Conditions Product Yield Source
Triflation → Suzuki Coupling(i) Tf₂O, pyridine; (ii) PhB(OH)₂, Pd(PPh₃)₄2-[(2E)-3-(2-Furyl)prop-2-en-1-ylidene]-6-phenyl-1-benzofuran-3(2H)-one65–70%
Sonogashira Coupling(i) Tf₂O; (ii) HC≡CPh, CuI, Pd(PPh₃)₄2-[(2E)-3-(2-Furyl)prop-2-en-1-ylidene]-6-(phenylethynyl)benzofuranone60–65%

Key Intermediate : Triflation of the hydroxy group generates a reactive triflate (-OTf) for coupling .

Stability and Reaction Optimization

  • pH Sensitivity : The compound decomposes under strongly basic conditions (pH > 10) due to enolate formation .
  • Thermal Stability : Stable up to 200°C; degradation occurs via retro-Diels-Alder pathways above this temperature .
  • Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) enhance substitution rates compared to nonpolar media .

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies may focus on its activity as an antioxidant, anti-inflammatory agent, or its potential to interact with specific biological targets.

Industry

In the industrial sector, the compound’s properties are explored for applications in materials science, such as the development of new polymers or as a component in organic electronic devices.

Mechanism of Action

The mechanism by which (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of oxidative stress pathways or modulation of inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous benzofuran-3-one derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
(2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one (2E)-3-(2-furyl)prop-2-en-1-ylidene C₁₄H₁₀O₄ 242.22 Not explicitly reported; similar derivatives show enzyme inhibition
(2Z)-2-(1,1'-biphenyl-4-ylmethylene)-6-hydroxy-1-benzofuran-3(2H)-one (SR-F-126) Biphenyl-4-ylmethylene C₂₁H₁₄O₃ 314.34 Inhibits endoplasmic reticulum enzymes
(2Z)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylene]-6-hydroxy-1-benzofuran-3(2H)-one (A14) Indole derivative with ethyl and methoxy groups C₂₁H₁₇NO₄ 359.37 Semisynthetic auron derivative; potential anticancer activity
(2Z)-2-(2-bromobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2-Bromobenzylidene C₁₅H₉BrO₃ 317.14 Halogenated analog; structural studies
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one 2,4-Dichlorobenzylidene C₁₅H₈Cl₂O₃ 307.13 Enhanced stability due to electron-withdrawing Cl groups
(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxybenzylidene with methyl group at position 7 C₁₇H₁₄O₄ 298.29 Improved solubility due to methoxy group
(2Z)-6-[(3,4-dichlorobenzyl)oxy]-2-[(E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one Dichlorobenzyloxy and methoxyphenyl-propenylidene C₂₆H₁₉Cl₂O₅ 497.34 Dual functionalization; potential antiviral activity

Key Findings:

Structural Variations and Physicochemical Properties :

  • The furyl-propenylidene group in the target compound contributes to π-π stacking interactions, while halogenated derivatives (e.g., bromo- or dichloro-substituted) exhibit higher molecular weights and enhanced lipophilicity .
  • Methoxybenzylidene substituents (e.g., in ) improve solubility in polar solvents, critical for bioavailability.

Biological Activity: SR-F-126 (biphenyl derivative) demonstrates significant inhibition of endoplasmic reticulum enzymes, suggesting a role in metabolic disorder therapeutics .

Synthesis Strategies: Most derivatives are synthesized via Knoevenagel condensation between benzofuran-3-one precursors and aldehydes. For example, A14 (indole derivative) was prepared using anhydrous potassium carbonate and chloroacetonitrile .

Hydrogen Bonding and Crystallography :

  • The hydroxyl group at position 6 facilitates hydrogen bonding, influencing crystal packing and stability, as observed in crystallographic studies using SHELX software .

Biological Activity

The compound (2Z)-2-[(2E)-3-(2-furyl)prop-2-en-1-ylidene]-6-hydroxy-1-benzofuran-3(2H)-one , also known by its chemical formula C₁₅H₁₀O₄, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant anticancer activities. For instance, research has shown that related benzofuran derivatives can inhibit the growth of various cancer cell lines, including HeLa and MDA-MB-231, with IC50 values in the low micromolar range. The antiproliferative effects are often attributed to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCancer Cell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-231370
6aMDA-MB-231310
6gHeLa<100

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties. In vitro studies indicate that it can inhibit the synthesis of inflammatory mediators such as leukotrienes and prostaglandins. For example, a related compound inhibited leukotriene synthesis by human polymorphonuclear leukocytes (PMNs) with an IC50 value of 0.4 µM, suggesting a potential for therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the synthesis of pro-inflammatory mediators.
  • Modulation of Cell Signaling Pathways : It may modulate various signaling pathways related to cell proliferation and apoptosis, particularly through interactions with tubulin and histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of the compound against a panel of human cancer cell lines. The results indicated that it exhibited selective cytotoxicity towards specific cancer types while sparing normal cells, which is crucial for therapeutic applications.

In Vivo Studies

In vivo models have been employed to assess the anti-inflammatory effects of the compound. Topical application in animal models demonstrated significant reductions in inflammation markers and improved healing responses in skin irritation models .

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